molecular formula C17H20N2O3 B14375507 N-(4-Amino-3,5-diethoxyphenyl)benzamide CAS No. 90375-82-9

N-(4-Amino-3,5-diethoxyphenyl)benzamide

Cat. No.: B14375507
CAS No.: 90375-82-9
M. Wt: 300.35 g/mol
InChI Key: OCHVFEMEQRPLJV-UHFFFAOYSA-N
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Description

N-(4-Amino-3,5-diethoxyphenyl)benzamide is an organic compound with the molecular formula C17H20N2O3. It is known for its applications in various fields such as diagnostic assays, manufacturing, hematology, and histology . The compound is characterized by its aromatic structure, which includes an anilide group where the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3,5-diethoxyphenyl)benzamide typically involves the reaction of 4-amino-3,5-diethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis processes to enhance yield and efficiency. This method often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3,5-diethoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-3,5-diethoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-Amino-3,5-diethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like DNA topoisomerase I and DNA gyrase, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its potential anti-cancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-3,5-diethoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .

Properties

CAS No.

90375-82-9

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(4-amino-3,5-diethoxyphenyl)benzamide

InChI

InChI=1S/C17H20N2O3/c1-3-21-14-10-13(11-15(16(14)18)22-4-2)19-17(20)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20)

InChI Key

OCHVFEMEQRPLJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)OCC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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